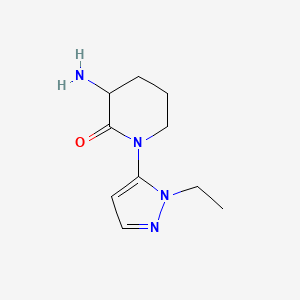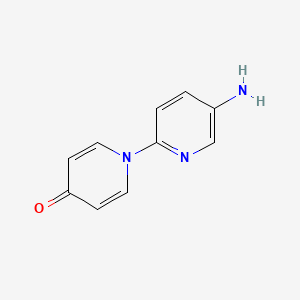
1-(5-Aminopiridin-2-il)-1,4-dihidropiridin-4-ona
Descripción general
Descripción
1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antifibrótica
El compuesto ha sido estudiado por su potencial en el tratamiento de enfermedades fibróticas. En un estudio, los derivados de este compuesto exhibieron actividades antifibróticas significativas, superando a fármacos conocidos como Pirfenidona. Estos compuestos pudieron inhibir la expresión de colágeno y el contenido de hidroxiprolina en el medio de cultivo celular, lo que sugiere una vía prometedora para el desarrollo de nuevos fármacos antifibróticos .
Síntesis de Poliimidas con Propiedades Mejoradas
Los derivados de "1-(5-Aminopiridin-2-il)-1,4-dihidropiridin-4-ona" se han utilizado en la síntesis de poliimidas superresistentes al calor con constantes dieléctricas mejoradas. Estos materiales, debido a sus propiedades térmicas y mecánicas mejoradas, son ideales para aplicaciones como condensadores de alta temperatura .
Desarrollo de Polímeros de Ingeniería de Alto Rendimiento
Los derivados del compuesto se han utilizado para crear complejos de poliimida-metal que exhiben propiedades dieléctricas, térmicas y mecánicas superiores. Esta aplicación es particularmente relevante en el campo de la electrónica, donde los materiales que pueden soportar condiciones extremas son cruciales .
Química Medicinal
En la química medicinal, la porción de pirimidina de este compuesto se considera una estructura privilegiada. Se ha empleado en el diseño de bibliotecas de nuevos compuestos heterocíclicos con posibles actividades biológicas, incluidos compuestos antimicrobianos, antivirales, antitumorales y antifibróticos .
Condensadores de Película de Polímero
Los derivados del compuesto se han explorado para su uso en condensadores de película de polímero. Estos condensadores son atractivos debido a su bajo costo, naturaleza autocurativa, falla elegante y flexibilidad. La mayor estabilidad térmica de los derivados los hace adecuados para altas temperaturas de funcionamiento .
Química de Coordinación
El compuesto se ha utilizado en la química de coordinación para desarrollar complejos metálicos con propiedades mejoradas. Estos complejos tienen aplicaciones potenciales en diversos campos, incluida la catálisis y la ciencia de los materiales .
Propiedades
IUPAC Name |
1-(5-aminopyridin-2-yl)pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRDGQPUBWFLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N2C=CC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


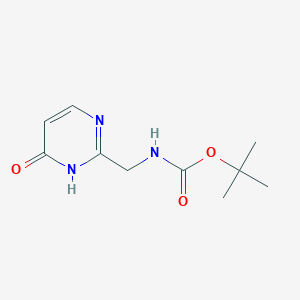
![2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine](/img/structure/B1528142.png)
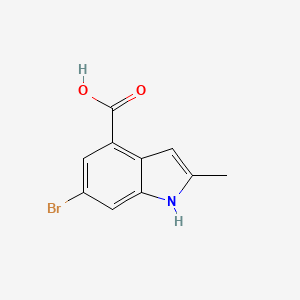
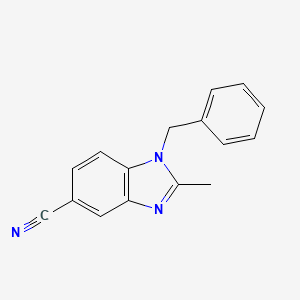

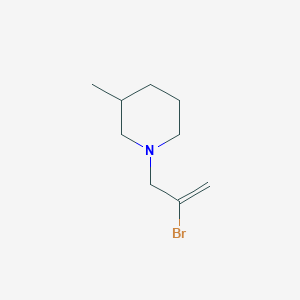

![1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine](/img/structure/B1528153.png)
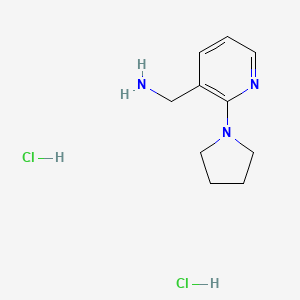

![6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1528159.png)


